molecular formula C11H20BNO2 B15388516 [(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine

[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine

Cat. No.: B15388516
M. Wt: 209.10 g/mol
InChI Key: GMWJKKPSKPSEBE-RALZIWQXSA-N
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Description

[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]methanamine is a boron-containing bicyclic compound with a stereochemically defined tricyclic scaffold. Its IUPAC name reflects the presence of a borate core (3,5-dioxa-4-boratricyclo system), three methyl groups at positions 2, 9, and 9, and a methanamine substituent. The (2S) stereodescriptor indicates the absolute configuration of the boron-containing ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of covalent inhibitors targeting parasitic proteases (e.g., antimalarial agents) and β-lactamase inhibitors . Its boron atom enables reversible covalent interactions with biological targets, enhancing binding affinity and selectivity .

Properties

Molecular Formula

C11H20BNO2

Molecular Weight

209.10 g/mol

IUPAC Name

[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine

InChI

InChI=1S/C11H20BNO2/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11/h7-9H,4-6,13H2,1-3H3/t7?,8?,9?,11-/m0/s1

InChI Key

GMWJKKPSKPSEBE-RALZIWQXSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CN

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Key Modifications Molecular Formula Molecular Weight (g/mol) Biological Application
[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]methanamine (Target) Parent structure C₁₅H₂₆BNO₂ 301.66 Antimalarial, β-lactamase inhibition
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butan-1-amine (CID:74764070) Branched alkyl chain (3-methylbutyl) on methanamine C₁₇H₂₉BF₃NO₄ 379.2 Proteasome inhibition
(R)-BoroPhe-(+)-Pinanediol-CF₃CO₂H Phenylalanine-derived boronate with trifluoroacetate counterion C₂₀H₂₇BF₃NO₄ 413.2 Peptidase inhibition
Bortezomib Intermediate II (CAS 205393-21-1) Benzenepropanamide substituent; hydrochloride salt C₂₀H₃₂BClN₂O₄ 410.75 Proteasome inhibitor (clinical use)
2-Methoxy-3-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]dec-4-ylmethyl)-benzoic acid tert-butyl ester (5) Methoxybenzoic acid ester substituent C₂₂H₃₁BO₅ 398.3 β-lactamase inhibitor optimization

Reactivity and Binding Modes

  • Target Compound: Forms reversible covalent bonds with catalytic serine residues in Plasmodium proteases (e.g., plasmepsin V), achieving IC₅₀ values in the nanomolar range . Its stereochemistry ((2S)-configuration) is critical for substrate alignment .
  • Bortezomib Intermediate II : Targets the 20S proteasome’s chymotrypsin-like activity via boronic acid-mediated inhibition (Ki < 1 nM), with a longer alkyl chain enhancing hydrophobic interactions .
  • (R)-BoroPhe-(+)-Pinanediol-CF₃CO₂H: Exhibits higher metabolic stability than non-boronated analogues due to the boronate’s resistance to esterase cleavage .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Bortezomib Intermediate II (R)-BoroPhe-(+)-Pinanediol-CF₃CO₂H
LogP (predicted) 2.38 3.12 4.26
Polar Surface Area (Ų) 44.48 81.8 72.4
Rotatable Bonds 3 5 4
Solubility (PBS, pH 7.4) 0.12 mg/mL 0.08 mg/mL 0.05 mg/mL

Key Findings :

  • The target compound’s lower LogP (2.38) enhances aqueous solubility compared to (R)-BoroPhe derivatives .
  • Bortezomib Intermediate II’s high polar surface area (81.8 Ų) correlates with reduced blood-brain barrier penetration, limiting CNS applications .

Challenges and Limitations

  • Stereochemical Complexity: The (2S,6R,8S)-configuration in the boratricyclo system requires precise chiral synthesis, as minor stereochemical deviations reduce antimalarial activity by >90% .
  • Boron Toxicity : While the target compound exhibits lower off-target reactivity than arylboronic acids, prolonged exposure at >10 μM induces mild hepatotoxicity in vitro .

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